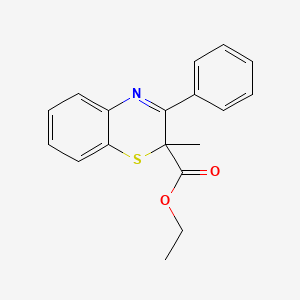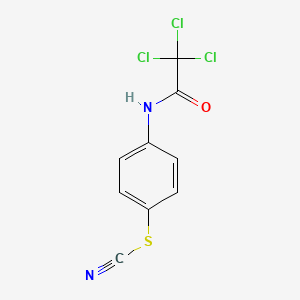
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a thiocyanate group (−S−C≡N) attached to a phenyl ring, which is further substituted with a trichloroacetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester typically involves the reaction of 4-aminophenyl thiocyanate with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminophenyl thiocyanate+Trichloroacetyl chloride→Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The trichloroacetyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester involves its interaction with molecular targets through the thiocyanate and trichloroacetyl groups. The thiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, while the trichloroacetyl group can undergo hydrolysis to release trichloroacetic acid, which may further interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
4-Aminophenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
Trichloroacetyl chloride: Contains the trichloroacetyl group but lacks the thiocyanate group.
Uniqueness
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is unique due to the presence of both the thiocyanate and trichloroacetyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90483-69-5 |
|---|---|
Formule moléculaire |
C9H5Cl3N2OS |
Poids moléculaire |
295.6 g/mol |
Nom IUPAC |
[4-[(2,2,2-trichloroacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl3N2OS/c10-9(11,12)8(15)14-6-1-3-7(4-2-6)16-5-13/h1-4H,(H,14,15) |
Clé InChI |
KXLDJGDOFZOXQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
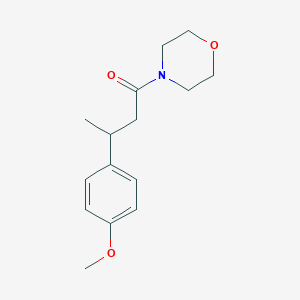

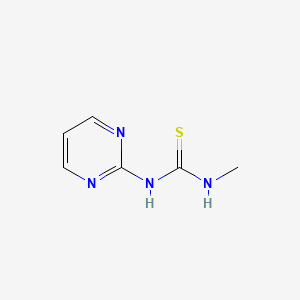
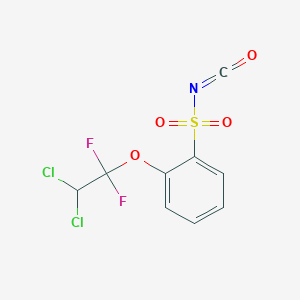
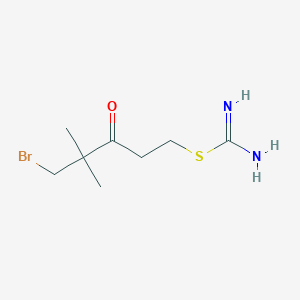
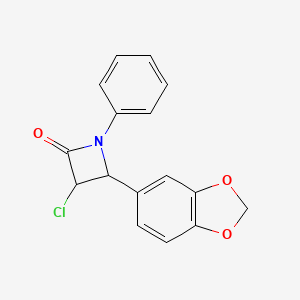
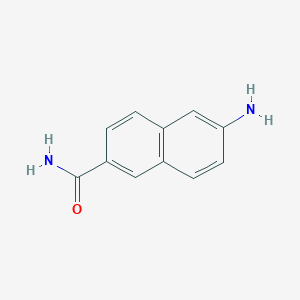
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)

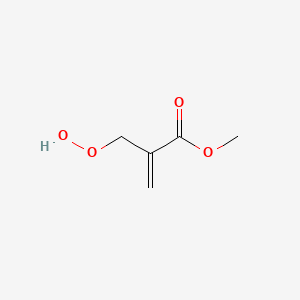
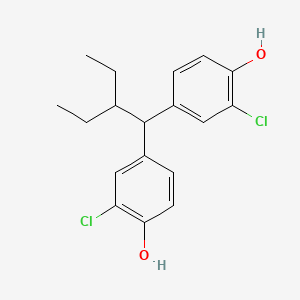
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
